molecular formula C21H20N2O4 B10876952 2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate

2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate

Cat. No.: B10876952
M. Wt: 364.4 g/mol
InChI Key: SMYNSTFZEDIBRT-PHEQNACWSA-N
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Description

2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes phenylprop-2-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 3-phenylprop-2-enoyl chloride with ethylenediamine to form an intermediate, which is then reacted with another equivalent of 3-phenylprop-2-enoyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to its dual phenylprop-2-enoyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of This compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]carbamoylamino]ethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C21H20N2O4/c24-19(13-11-17-7-3-1-4-8-17)23-21(26)22-15-16-27-20(25)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2,(H2,22,23,24,26)/b13-11+,14-12+

InChI Key

SMYNSTFZEDIBRT-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=O)NCCOC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=O)NCCOC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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